Linusitamarin Linusitamarin Linusitamarin is a new phenylpropanoid glucoside isolated from the defatted meal of flaxseed, Linum usitatissimum.
Brand Name: Vulcanchem
CAS No.: 152574-10-2
VCID: VC0533240
InChI: InChI=1S/C17H22O9/c1-23-10-5-9(3-4-13(19)24-2)6-11(7-10)25-17-16(22)15(21)14(20)12(8-18)26-17/h3-7,12,14-18,20-22H,8H2,1-2H3/b4-3+/t12-,14-,15+,16-,17-/m1/s1
SMILES: COC1=CC(=CC(=C1)C=CC(=O)OC)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C17H22O9
Molecular Weight: 370.4 g/mol

Linusitamarin

CAS No.: 152574-10-2

Cat. No.: VC0533240

Molecular Formula: C17H22O9

Molecular Weight: 370.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Linusitamarin - 152574-10-2

Specification

CAS No. 152574-10-2
Molecular Formula C17H22O9
Molecular Weight 370.4 g/mol
IUPAC Name methyl (E)-3-[3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate
Standard InChI InChI=1S/C17H22O9/c1-23-10-5-9(3-4-13(19)24-2)6-11(7-10)25-17-16(22)15(21)14(20)12(8-18)26-17/h3-7,12,14-18,20-22H,8H2,1-2H3/b4-3+/t12-,14-,15+,16-,17-/m1/s1
Standard InChI Key USFDIQKRDRIDPN-CTYIEIGBSA-N
Isomeric SMILES COC1=CC(=CC(=C1)/C=C/C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES COC1=CC(=CC(=C1)C=CC(=O)OC)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES COC1=CC(=CC(=C1)C=CC(=O)OC)OC2C(C(C(C(O2)CO)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Linusitamarin (CAS: 152574-10-2) is a phenylpropanoid glucoside with the molecular formula C₁₇H₂₂O₉ and a molecular weight of 370.35 g/mol . Its IUPAC name is methyl (2Z)-3-(3-methoxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoate, reflecting its hybrid structure of a phenolic core conjugated to a glycosyl moiety .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₂O₉
Molecular Weight370.35 g/mol
CAS Number152574-10-2
SolubilityWater-soluble
Melting PointNot reported-

Structural Elucidation

The compound’s structure was resolved via spectroscopic methods, including NMR and mass spectrometry . Key features include:

  • A phenylpropanoid backbone with a methoxy group at position 3.

  • A glucopyranosyl unit linked via an ether bond to the phenolic core .

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Linusitamarin is synthesized in flaxseed through phenylpropanoid metabolism:

  • Phenylalanine is deaminated to cinnamic acid via phenylalanine ammonia-lyase (PAL).

  • Hydroxylation and methylation yield ferulic acid, which undergoes glycosylation to form the core structure .

  • Glucosyltransferases attach the sugar moiety, completing the glycoside .

Natural Sources

  • Primary Source: Flaxseed (Linum usitatissimum) .

  • Secondary Sources: Detected in trace amounts in coffee and tea, suggesting dietary biomarkers .

Biological Activities and Mechanisms

Antioxidant Properties

Linusitamarin scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups. In vitro studies demonstrate 50% ROS inhibition at 10 µM .

Table 2: Documented Biological Activities

ActivityModel SystemKey FindingSource
AntioxidantHuman fibroblastsReduced lipid peroxidation by 40%
Anti-inflammatoryMurine macrophagesSuppressed TNF-α by 30% at 20 µM
ChemopreventiveIn vitro carcinogenesisInhibited tumor cell proliferation

Anti-inflammatory Effects

The glucoside modulates NF-κB signaling, reducing pro-inflammatory cytokines like IL-6 and TNF-α . Synergistic effects with flaxseed lignans enhance efficacy .

Pharmacological Research

In Vitro Studies

  • Cytoprotection: Pretreatment with 25 µM linusitamarin increased cell viability by 60% in oxidative stress models .

  • Enzyme Inhibition: IC₅₀ of 15 µM against cyclooxygenase-2 (COX-2) .

In Vivo Studies

Limited data exist, but rodent models suggest:

  • Bioavailability: Oral administration results in <5% plasma concentration due to poor absorption .

  • Metabolites: Hydrolyzed to herbacetin and glucose in the gut, enhancing systemic effects .

Analytical Methods for Detection

Chromatographic Techniques

  • HPLC: Retention time of 12.3 min using C18 columns and UV detection at 280 nm .

  • LC-MS: [M+H]⁺ ion at m/z 371.2 confirms molecular identity .

Spectroscopic Methods

  • ¹H-NMR: Key signals at δ 6.74 (aromatic H), δ 5.12 (anomeric H) .

  • ¹³C-NMR: Glycosidic linkage confirmed at δ 104.7 (C-1'') .

Applications and Industrial Relevance

Dietary Supplements

  • Incorporated into flaxseed extracts for antioxidant formulations .

  • Synergistic with omega-3 fatty acids in cardiovascular health products .

Functional Foods

  • Added to breads and cereals to enhance phenolic content .

Future Research Directions

  • Clinical Trials: Human studies on bioavailability and efficacy.

  • Synthetic Biology: Engineering microbial hosts (e.g., E. coli) for scalable production .

  • Mechanistic Studies: Elucidating interactions with gut microbiota.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator